H-gamma-Glu-Gly-OH

概要

説明

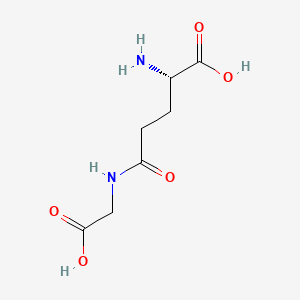

H-gamma-Glu-Gly-OH is a dipeptide compound formed by the condensation of the γ-carboxy group of glutamic acid with the amino group of glycine . It is a naturally occurring compound and plays a role in various biological processes, including the metabolism of glutathione, an important antioxidant in cells .

準備方法

The synthesis of H-gamma-Glu-Gly-OH can be achieved through conventional peptide synthesis methods. One approach involves the use of a flow chemistry reactor in combination with an immobilized coupling reagent, such as polymer-supported HOBt (PS-HOBt), and scavengers . This method allows for efficient and scalable production of the compound. Additionally, the synthesis can be linked to the metabolism of glutathione, where the action of gamma-glutamyl transferase (γ-GT) or glutamate cysteine ligase (GCL) can yield gamma-glutamyl dipeptides .

化学反応の分析

H-gamma-Glu-Gly-OH undergoes various chemical reactions, including hydrolysis and transpeptidation. The compound can be hydrolyzed by gamma-glutamyl transpeptidases (γ-GTs), which cleave the γ-glutamyl amide bond to release glycine and glutamic acid . Additionally, it can participate in transpeptidation reactions, where the γ-glutamyl group is transferred to other amino acids or peptides . Common reagents used in these reactions include γ-GTs and other enzymes involved in the gamma-glutamyl cycle . The major products formed from these reactions are glycine and glutamic acid .

科学的研究の応用

Chemical Applications

Peptide Bond Formation Studies

H-gamma-Glu-Gly-OH serves as a model compound for studying peptide bond formation and hydrolysis. It allows researchers to investigate the kinetics and mechanisms involved in these fundamental biochemical processes. Understanding these reactions is crucial for advancements in synthetic biology and drug development.

Enzymatic Properties

The compound is utilized to evaluate the enzymatic activity of gamma-glutamyl-transferase (GGT). Studies have shown that hyperpolarized gamma-glutamyl-[1-13C]glycine can be used as a molecular probe to non-invasively monitor GGT activity in vivo, particularly in cancer models such as glioblastoma . This application highlights its potential in diagnostic imaging.

Biological Applications

Cellular Metabolism

this compound plays a role in the metabolism of glutathione, a critical antioxidant in cellular redox balance. Its involvement in the synthesis and regulation of glutathione makes it a valuable compound for studying oxidative stress-related diseases .

Neurotransmission Studies

Recent research indicates that gamma-glutamyl dipeptides, including this compound, can influence glutamatergic neurotransmission. Specifically, gamma-glutamyl-glutamate has been shown to activate NMDA receptors, which are essential for synaptic plasticity and memory function . This suggests potential therapeutic applications in neurodegenerative diseases.

Medical Applications

Therapeutic Potential

The compound has been investigated for its therapeutic applications in conditions related to oxidative stress, such as Parkinson’s disease and diabetes. Its ability to modulate glutathione levels may provide a protective effect against cellular damage caused by reactive oxygen species.

Drug Development

In oncology, understanding the enzymatic action of GGT on compounds like this compound can inform the development of more effective chemotherapeutic agents. For instance, high GGT activity has been linked to reduced efficacy of polyglutamylated antifolate drugs like methotrexate . By targeting GGT pathways, new strategies can be developed to enhance drug retention and efficacy.

Industrial Applications

Nutritional Supplements and Flavor Enhancers

In the food industry, this compound is used in the production of flavor enhancers and nutritional supplements. Its properties contribute to the overall taste profile of food products while also providing nutritional benefits related to amino acid supplementation.

Case Studies

作用機序

The mechanism of action of H-gamma-Glu-Gly-OH involves its role in the gamma-glutamyl cycle. The compound is hydrolyzed by γ-GTs, releasing glycine and glutamic acid . This process is essential for the regulation of glutathione levels in cells, which in turn helps maintain cellular redox balance and protect against oxidative stress . The molecular targets involved in this mechanism include γ-GTs and other enzymes in the gamma-glutamyl cycle .

類似化合物との比較

H-gamma-Glu-Gly-OH can be compared with other gamma-glutamyl dipeptides, such as gamma-glutamylglutamate and gamma-glutamylcysteine . These compounds share similar structures and participate in the gamma-glutamyl cycle. this compound is unique in its specific role in glutathione metabolism and its potential as a biomarker for certain diseases . Other similar compounds include gamma-glutamylleucine and gamma-glutamylvaline, which also participate in transpeptidation reactions and have roles in cellular metabolism .

生物活性

H-gamma-Glu-Gly-OH, also known as gamma-glutamylglycine, is a dipeptide that has garnered attention for its biological activities, particularly in relation to metabolic processes, oxidative stress, and inflammation. This article explores the compound's biological activity, supported by research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is composed of gamma-glutamic acid and glycine, with the molecular formula . Its structure allows it to participate in various biochemical pathways, particularly those involving glutathione metabolism.

Biological Functions

1. Role in Glutathione Metabolism:

- This compound is a precursor in the synthesis of glutathione (GSH), a critical antioxidant in cells. The enzymatic conversion of gamma-glutamyl compounds into GSH involves the action of gamma-glutamylcysteine synthetase (gamma-GCS) and glutathione synthetase (GS) .

2. Antioxidant Properties:

- As a component of the glutathione synthesis pathway, this compound contributes to cellular protection against oxidative stress. Glutathione plays a vital role in detoxifying reactive oxygen species (ROS) and maintaining redox balance within cells .

3. Involvement in Inflammation:

- Gamma-glutamyl peptides, including this compound, have been implicated in modulating inflammatory responses. They can influence the activity of various signaling pathways associated with inflammation and immune responses .

Research Findings

Recent studies have highlighted the significance of gamma-glutamyl dipeptides in health and disease:

-

Metabolic Syndrome and Cardiovascular Health:

A study indicated that levels of gamma-glutamyl dipeptides are associated with metabolic syndrome (MetS) and cardiovascular diseases (CVDs). Specifically, alterations in gamma-glutamylglycine levels were linked to increased risk factors for these conditions . -

Genetic Associations:

Research identified single nucleotide polymorphisms (SNPs) associated with serum levels of gamma-glutamyl dipeptides. These genetic variants could influence the risk of developing cardio-metabolic diseases .

Case Studies

Case Study 1: Gamma-Glutamyl-Leucine and Metabolic Risk

- A study explored the causal relationships between gamma-glutamyl-leucine levels and metabolic risks. The findings suggested that elevated levels of this dipeptide were significantly associated with obesity and type 2 diabetes, indicating its potential role as a biomarker for metabolic disorders .

Case Study 2: Antioxidant Effects in Clinical Settings

- Clinical trials have demonstrated that supplementation with gamma-glutamyl peptides can enhance antioxidant defenses in patients with chronic diseases characterized by oxidative stress. These findings support the therapeutic potential of this compound in managing oxidative stress-related conditions .

Table 1: Biological Activities of this compound

| Activity | Description |

|---|---|

| Antioxidant | Contributes to glutathione synthesis; protects against oxidative stress |

| Anti-inflammatory | Modulates inflammatory pathways; potential therapeutic effects |

| Metabolic regulation | Associated with glucose metabolism; linked to metabolic syndrome risk |

Table 2: Genetic Associations with Gamma-Glutamyl Dipeptides

| SNP Identifier | Associated Condition | Effect Size (Beta) |

|---|---|---|

| rs12476238 | Obesity | -0.38 |

| rs56146133 | Type 2 Diabetes | -0.29 |

| rs2479714 | Cardiovascular Disease | -0.25 |

特性

IUPAC Name |

(2S)-2-amino-5-(carboxymethylamino)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O5/c8-4(7(13)14)1-2-5(10)9-3-6(11)12/h4H,1-3,8H2,(H,9,10)(H,11,12)(H,13,14)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACIJGUBIMXQCMF-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NCC(=O)O)C(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)NCC(=O)O)[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90986480 | |

| Record name | 5-[(Carboxymethyl)imino]-5-hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90986480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | gamma-Glutamylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011667 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1948-29-4, 6729-55-1 | |

| Record name | γ-Glu-Gly | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1948-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-D-gamma-glutamyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006729551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[(Carboxymethyl)imino]-5-hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90986480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GAMMA-GLUTAMYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KY8AC5IUW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | gamma-Glutamylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011667 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。